Indazole-Tetrahydropyridine Scaffold vs. Tryptamine Analogs: Potency and PK
VU6067416 (19d) employs a constrained 5-bromoindazole-tetrahydropyridine scaffold that distinguishes it from the direct 1H-indazole analog of 5-MeO-DMT (compound 6a), which lacks the tetrahydropyridine ring and shows only low micromolar 5-HT2A activity [1]. The tetrahydropyridine modification in VU6067416 yields a 5-HT2A EC50 of 189 nM in calcium mobilization assays, representing a substantial potency improvement over compound 6a [1]. In silico docking studies further indicate that VU6067416's potency may arise from a halogen-bonding interaction with Phe234^5.38 in the 5-HT2A orthosteric pocket—an interaction not available to non-brominated or less conformationally constrained analogs [1].
| Evidence Dimension | 5-HT2A potency (calcium mobilization EC50) |
|---|---|
| Target Compound Data | VU6067416 (19d): EC50 = 189 nM |
| Comparator Or Baseline | Compound 6a (direct 1H-indazole analog of 5-MeO-DMT): EC50 = low micromolar range |
| Quantified Difference | VU6067416 is at least 5-fold more potent than compound 6a at 5-HT2A |
| Conditions | HEK293 cells stably expressing human 5-HT2A receptor; calcium mobilization assay |
Why This Matters
Procurement of VU6067416 over simpler indazole-ethanamine analogs is justified when nanomolar-range 5-HT2A potency is required and when the halogen-bonding structural feature is relevant to the research question.
- [1] Jayakodiarachchi N, Maurer MA, Schultz DC, Dodd CJ, Thompson Gray A, Cho HP, Boutaud O, Jones CK, Lindsley CW, Bender AM. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Med Chem Lett. 2024;15(2):286-292. View Source
